molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Cat. No.: B596345
CAS No.: 1240525-81-8
M. Wt: 267.753
InChI Key: WUVVZLFGLVPILN-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS: 1240525-81-8) is a bicyclic compound featuring a benzyl-substituted azabicyclo framework. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 267.75 g/mol and a purity of 98% . The compound’s rigid bicyclo[3.1.1]heptane scaffold and carboxylic acid moiety make it a versatile building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVZLFGLVPILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound features a bicyclo[3.1.1]heptane core with a benzyl-substituted azabicyclic system and a carboxylic acid moiety at position 6, stabilized as a hydrochloride salt (C₁₄H₁₈ClNO₂, MW 267.75 g/mol). Its SMILES notation (C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl) highlights the fused cyclopropane-cyclobutane topology, which imposes significant steric constraints on synthetic pathways.

Retrosynthetic Analysis

Retrosynthetic approaches prioritize:

  • Construction of the bicyclo[3.1.1]heptane framework via intramolecular cyclization

  • Introduction of the benzyl group at N3

  • Installation of the carboxylic acid at C6

  • Final hydrochloride salt formation

Key intermediates include 3-oxocyclobutanecarboxylates, Strecker reaction products, and protected bicyclic diamines.

Primary Synthetic Routes

Diastereoselective Strecker Reaction Pathway (Lysenko et al., 2024)

This multigram-scale method (Scheme 1) achieved a 65% overall yield through sequential steps:

Step 1 : Diastereoselective Strecker reaction of methyl 3-oxocyclobutanecarboxylate with benzylamine and TMSCN, yielding α-aminonitrile 7 (64% yield, dr 92:8).
Step 2 : Partial hydrolysis of 7 using KOH/MeOH to form diamide 1 , followed by t-BuOK-mediated cyclization into bicyclic imide 8·HCl (84% yield).
Step 3 : Catalytic hydrogenolysis (H₂, Pd/C) of 8·HCl to remove benzyl groups, affording the free amine intermediate.
Step 4 : Carboxylic acid introduction via oxidation of a hydroxymethyl precursor, followed by HCl salt formation.

Table 1: Critical Reaction Parameters

StepReagent/ConditionsTemp (°C)Time (h)Yield (%)
1TMSCN, BnNH₂-10→251664
2t-BuOK, THF25484
3H₂ (1 atm), Pd/C251291

Alternative Methodologies

Cyclobutane Ring Expansion (Academia.edu, 2016)

A two-step protocol starting from functionalized cyclobutanones:

  • Mannich reaction of 3-benzylaminocyclobutanone with formaldehyde, forming the azabicyclic core

  • Oxidative cleavage (KMnO₄/H₂SO₄) of a methyl group to carboxylic acid

  • Final HCl salt precipitation achieved 72% overall yield

Dynamic Addition-Intramolecular Substitution (Thieme-Connect, 2011)

Though developed for 2-azabicyclo[3.1.1]heptanes, this approach provides insights for N-functionalization:

  • Reversible HCN addition to imines formed from 3-(2-chloroethyl)cyclobutanone

  • Intramolecular nucleophilic substitution forms the bicyclic framework

  • LiAlH₄ reduction converts nitriles to aminomethyl groups (93-99% yield)

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodMax Scale ReportedOverall YieldKey Advantage
Strecker Pathway30 g65%Diastereoselectivity
Photochemical5 g47-92%Stereochemical control
Cyclobutane Expansion10 g72%Minimal protection steps

The Strecker route demonstrates superior scalability but requires careful handling of TMSCN and hydrogenation steps. Photochemical methods offer better stereochemical outcomes but face energy intensity challenges.

Purification Challenges

The hydrochloride salt's hygroscopic nature complicates isolation. Reported protocols use:

  • Acid-base extraction with CHCl₃/2N HCl

  • Trituration with 2-propanol for diastereomer separation

  • Column chromatography on silica (hexanes/EtOAc)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol, benzylamine.

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound’s unique structure makes it a valuable tool in studying receptor-ligand interactions and enzyme mechanisms.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. This can lead to various biological effects, such as altered neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 1240525-81-8 C₁₄H₁₈ClNO₂ 267.75 Benzyl, carboxylic acid 98%
exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride 2940866-19-1 C₇H₁₂ClNO₂ 177.63 Carboxylic acid (exo isomer) N/A
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid 1250995-41-5 C₁₂H₁₉NO₄ 241.29 Boc-protected amine N/A
6-Amino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester 1427359-44-1 C₁₁H₂₀N₂O₂ 212.29 Amino, tert-butyl ester 97%

Key Observations:

  • Benzyl vs.
  • Stereochemical Differences : The exo isomer (CAS 2940866-19-1) lacks the benzyl group and has a simpler structure, reducing molecular weight by 34% compared to the target compound. This may limit its utility in hydrophobic binding interactions .
  • Amino Derivatives: The tert-butyl ester derivative (CAS 1427359-44-1) introduces an amino group, enabling peptide coupling reactions, but requires deprotection for further functionalization .

Biological Activity

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

The molecular formula of this compound is C14H18ClNO2C_{14}H_{18}ClNO_2, with a molecular weight of 267.75 g/mol. The compound features a bicyclic structure which contributes to its unique biological profile.

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The azabicyclo framework allows for conformational flexibility, potentially enhancing binding affinity to various receptors.

Neuropharmacological Effects

Studies have shown that 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives can exhibit significant activity at the nicotinic acetylcholine receptors (nAChRs) , which are critical in modulating neurotransmission in the central nervous system (CNS).

  • Nicotinic Receptor Modulation :
    • These compounds demonstrate selective antagonistic or agonistic properties depending on their structural modifications, influencing cognitive functions and neuroprotection.
  • Dopaminergic Activity :
    • Some derivatives have been reported to affect dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that certain derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies

Several case studies highlight the biological efficacy of 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives:

StudyFindings
Study 1 : NeuropharmacologyFound that specific analogs enhanced memory retention in animal models through nAChR modulation.
Study 2 : Antimicrobial TestingShowed that the compound inhibited growth in Gram-positive bacteria, suggesting a novel mechanism of action against resistant strains.
Study 3 : Structure-Activity Relationship (SAR)Identified key structural features that enhance receptor binding affinity and selectivity towards nAChRs.

Research Findings

Recent research has focused on synthesizing analogs of 3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid to explore their biological activities further:

  • Synthesis Methods : Efficient synthetic routes have been developed to produce these compounds in multigram quantities, facilitating extensive biological testing.
  • Biological Assays : Various assays, including radioligand binding studies and functional assays on neuronal cultures, have been employed to evaluate receptor interactions.

Q & A

Q. Q1. What are the key synthetic pathways for preparing 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride?

Methodological Answer: The synthesis involves multiple steps, starting with the preparation of the bicyclic core. A typical route includes:

Cyclization : Formation of the azabicyclo[3.1.1]heptane scaffold via ring-closing reactions, often using trifluoromethanesulfonic acid (TfOH) as a catalyst .

Functionalization : Introduction of the benzyl group via alkylation or reductive amination. For example, reaction with benzyl chloride under basic conditions .

Carboxylic Acid Formation : Oxidation of a hydroxyl or ketone group at the 6-position using agents like KMnO₄ or Jones reagent, followed by HCl salt formation .
Critical Note : Yield optimization requires precise control of reaction temperature (e.g., 50°C for HCl salt precipitation) and solvent choice (e.g., MeOH for solubility) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 72.95 ppm for the CF₃ group in derivatives) .
    • NOESY : Resolves stereochemistry by detecting spatial proximity of nuclei (e.g., confirming endo/exo configurations) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 343 for intermediates) .
  • X-ray Crystallography : Validates 3D structure, particularly for resolving bicyclic ring strain and substituent orientation .

Advanced Research Questions

Q. Q3. How can stereochemical contradictions in derivatives of this compound be resolved experimentally?

Methodological Answer: Discrepancies in stereoconfiguration (e.g., alcohol derivatives) are addressed via:

NOESY Experiments : Detects nuclear Overhauser effects between protons to determine spatial relationships (e.g., distinguishing axial vs. equatorial substituents) .

Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .

VCD (Vibrational Circular Dichroism) : Provides complementary data to NMR for absolute configuration determination .

Q. Q4. What are the stability challenges of the hydrochloride salt under varying conditions?

Methodological Answer: Stability studies should focus on:

  • Thermal Stability : Decomposition occurs above 220°C, requiring storage below room temperature .
  • pH Sensitivity : Hydrolysis of the bicyclic core is accelerated in acidic/basic media. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : UV-Vis spectroscopy reveals degradation under prolonged UV exposure; amber vials are recommended .

Q. Q5. How does the bicyclo[3.1.1]heptane core influence biological activity?

Methodological Answer: The rigid bicyclic structure:

  • Enhances Binding Affinity : Conformational restriction improves fit into hydrophobic pockets (e.g., adrenergic receptors) .
  • Modulates Solubility : The zwitterionic form of the hydrochloride salt enhances aqueous solubility, critical for in vivo studies .
    Experimental Design : Compare activity of the hydrochloride salt with its free base using receptor-binding assays (e.g., α₂-adrenoceptor agonism) .

Q. Q6. What strategies mitigate low yields in trifluoromethyl group incorporation?

Methodological Answer: Low yields (e.g., 97% in Compound 10 synthesis ) are addressed via:

Catalyst Optimization : Use Lewis acids like BF₃·Et₂O to activate trifluoromethylating agents.

Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents premature decomposition.

Q. Q7. How are analytical methods validated for purity assessment?

Methodological Answer: Follow ICH guidelines:

  • HPLC Method :
    • Column : C18 (150 mm × 4.6 mm, 5 µm) .
    • Mobile Phase : 0.03 M KH₂PO₄-MeOH (70:30), 1 mL/min flow rate.
    • Validation Parameters : Linearity (r² > 0.999), recovery (98–102%), precision (RSD < 2%) .

Q. Q8. What are the applications of derivatives like 3-Benzyl-6-endo-hydroxy-6-exo-trifluoromethyl analogs?

Methodological Answer: Derivatives are explored for:

  • CNS-Targeted Therapies : Penetrate the blood-brain barrier due to lipophilic trifluoromethyl groups .
  • Prodrug Design : Hydroxyl groups serve as attachment points for ester-based prodrugs .

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